(4-Methylphenyl)morpholin-4-ylmethanone
Overview
Description
“(4-Methylphenyl)morpholin-4-ylmethanone” is a chemical compound with the molecular formula C12H15NO2. It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(4-Methylphenyl)morpholin-4-ylmethanone” is defined by its molecular formula, C12H15NO2 . It has a molecular weight of 205.25 g/mol.Physical And Chemical Properties Analysis
“(4-Methylphenyl)morpholin-4-ylmethanone” has a molecular weight of 205.25 g/mol. Its density is 1.128g/cm3, and it has a boiling point of 366.8ºC at 760 mmHg .Scientific Research Applications
Synthesis and Characterization
Synthesis Routes : (4-Methylphenyl)morpholin-4-ylmethanone and related compounds have been synthesized through various methods. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine showcases the feasibility of producing such compounds through cyclization reactions and reduction processes, highlighting the synthetic versatility of these compounds (Tan Bin, 2011).
Structural Analysis : Studies on the crystal structure of related morpholine derivatives, like 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, provide insights into the molecular conformation, hydrogen bonding interactions, and spectral analysis of such compounds. These studies are crucial for understanding the chemical properties and potential applications of (4-Methylphenyl)morpholin-4-ylmethanone (S. Franklin et al., 2011).
Potential Biological and Pharmacological Activities
Antimicrobial Properties : Some derivatives of morpholine, like 4-(Phenylsulfonyl) morpholine, have been studied for their antimicrobial and modulating activities against various strains, including multi-resistant strains. This research suggests potential applications of (4-Methylphenyl)morpholin-4-ylmethanone in the development of new antimicrobial agents (M. A. Oliveira et al., 2015).
Antitumor Activity : The compound 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides, which shares structural similarities with (4-Methylphenyl)morpholin-4-ylmethanone, has been synthesized and evaluated for its antitumor activity. Such studies indicate the potential of morpholine derivatives in developing new antitumor agents (A. U. Isakhanyan et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(4-methylphenyl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10-2-4-11(5-3-10)12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJPGGARDMBNMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284644 | |
Record name | (4-Methylphenyl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)morpholin-4-ylmethanone | |
CAS RN |
63833-44-3 | |
Record name | 63833-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Methylphenyl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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